{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-methoxyphenyl)methyl]amine
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Overview
Description
{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-methoxyphenyl)methyl]amine is a synthetic organic compound that features a pyrazole ring substituted with a fluoroethyl group and a methoxyphenylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-methoxyphenyl)methyl]amine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the methoxyphenylmethylamine moiety: This can be done through a reductive amination reaction, where the pyrazole derivative is reacted with 3-methoxybenzaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the pyrazole ring or the fluoroethyl group, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions, such as in the presence of a strong base.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydride.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-methoxyphenyl)methyl]amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study the effects of fluoroethyl and methoxyphenyl groups on biological systems. It may serve as a probe in biochemical assays or as a lead compound in drug discovery.
Medicine
In medicinal chemistry, this compound has potential applications as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-methoxyphenyl)methyl]amine would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The fluoroethyl group could enhance binding affinity through hydrophobic interactions, while the methoxyphenyl group could participate in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- {[1-(2-chloroethyl)-1H-pyrazol-4-yl]methyl}[(3-methoxyphenyl)methyl]amine
- {[1-(2-bromoethyl)-1H-pyrazol-4-yl]methyl}[(3-methoxyphenyl)methyl]amine
- {[1-(2-iodoethyl)-1H-pyrazol-4-yl]methyl}[(3-methoxyphenyl)methyl]amine
Uniqueness
The presence of the fluoroethyl group in {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-methoxyphenyl)methyl]amine distinguishes it from its halogenated analogs. Fluorine atoms can significantly alter the electronic properties of the molecule, potentially enhancing its biological activity and stability.
Properties
Molecular Formula |
C14H18FN3O |
---|---|
Molecular Weight |
263.31 g/mol |
IUPAC Name |
N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-1-(3-methoxyphenyl)methanamine |
InChI |
InChI=1S/C14H18FN3O/c1-19-14-4-2-3-12(7-14)8-16-9-13-10-17-18(11-13)6-5-15/h2-4,7,10-11,16H,5-6,8-9H2,1H3 |
InChI Key |
XVOUDDQSZRYIAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC2=CN(N=C2)CCF |
Origin of Product |
United States |
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